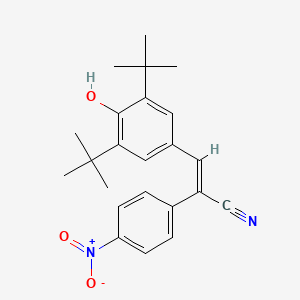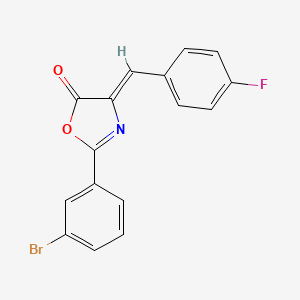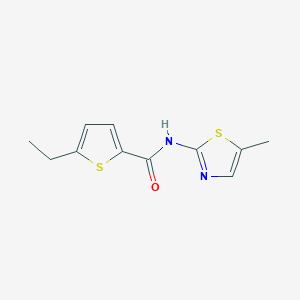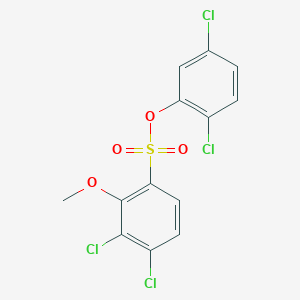
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as DBNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBNPA is a potent antimicrobial agent that has been extensively used in various industrial applications, including water treatment, paper manufacturing, and oil exploration.
Mechanism of Action
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile's mechanism of action involves the disruption of the cell membrane and inhibition of essential cellular processes. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile binds to the cell membrane and disrupts the lipid bilayer, leading to the leakage of cellular contents and eventual cell death. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile also inhibits essential cellular processes, including DNA replication, protein synthesis, and energy metabolism.
Biochemical and Physiological Effects:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile's biochemical and physiological effects have been extensively studied. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to induce oxidative stress and DNA damage in various cell types. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile exposure has also been associated with changes in cellular signaling pathways, including the activation of stress response pathways. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to induce apoptosis in various cell types, including cancer cells.
Advantages and Limitations for Lab Experiments
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is a potent antimicrobial agent that can be used in various applications. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is stable under various environmental conditions, making it suitable for use in harsh environments. However, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is toxic to some aquatic organisms, making it unsuitable for use in aquatic environments. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile can also be hazardous to human health if not handled properly.
Future Directions
There are several future directions for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile research. One direction is to explore its potential as an anticancer agent. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another direction is to explore its potential as an antimicrobial agent in the food industry. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be effective against foodborne pathogens, making it a potential candidate for food preservation. Finally, further research is needed to explore the environmental impact of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and its potential alternatives.
Conclusion:
In conclusion, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is a potent antimicrobial agent that has gained significant attention in scientific research. Its unique properties make it suitable for various applications, including water treatment, paper manufacturing, and oil exploration. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile's mechanism of action involves the disruption of the cell membrane and inhibition of essential cellular processes. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, but it also has some limitations. Future research directions include exploring its potential as an anticancer agent, antimicrobial agent in the food industry, and its environmental impact.
Scientific Research Applications
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively used in scientific research as an antimicrobial agent. It has shown potent activity against a broad range of microorganisms, including bacteria, fungi, and algae. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile's antimicrobial activity is due to its ability to disrupt the cell membrane and inhibit essential cellular processes. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been used in various applications, including water treatment, paper manufacturing, and oil exploration.
properties
IUPAC Name |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-22(2,3)19-12-15(13-20(21(19)26)23(4,5)6)11-17(14-24)16-7-9-18(10-8-16)25(27)28/h7-13,26H,1-6H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZNFLVLKUPNY-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![ethyl 2-[(3,4-dichlorobenzoyl)amino]-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B4850576.png)
![isopropyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4850583.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4850585.png)
![ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4850593.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![ethyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4850608.png)
![(3-isopropoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4850617.png)
![2-{1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4850621.png)
![6-ethyl-N-(3-methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4850630.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)

